molecular formula C7H5F3N2O3S B11810781 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid

2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B11810781
M. Wt: 254.19 g/mol
InChI Key: QJSPMKOSJMJMHA-UHFFFAOYSA-N
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Description

2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an acetamido group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the condensation of acetamide and trifluoromethylthiazole derivatives. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with acetic anhydride under acidic conditions . Another method involves the use of ester intermediates, where the ester is hydrolyzed to yield the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-Acetamido-4-methylthiazole-5-carboxylic acid

Uniqueness

2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other applications .

Properties

Molecular Formula

C7H5F3N2O3S

Molecular Weight

254.19 g/mol

IUPAC Name

2-acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H5F3N2O3S/c1-2(13)11-6-12-4(7(8,9)10)3(16-6)5(14)15/h1H3,(H,14,15)(H,11,12,13)

InChI Key

QJSPMKOSJMJMHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C(=O)O)C(F)(F)F

Origin of Product

United States

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